Dihydrocytochalasin B is a compound derived from cytochalasin B, a class of fungal metabolites known for their ability to disrupt cytoskeletal dynamics. This compound is particularly notable for its effects on actin filaments within cells, making it a valuable tool in cellular biology research. Dihydrocytochalasin B has been studied for its biological effects, including its influence on cell morphology, motility, and division.
Dihydrocytochalasin B is a derivative of cytochalasin B, which is produced by various fungi, including species of Helminthosporium and Aspergillus. These fungi synthesize cytochalasins as secondary metabolites, which can be isolated and chemically modified to produce dihydrocytochalasin B.
Dihydrocytochalasin B belongs to the class of compounds known as cytochalasins. These are characterized by their ability to interact with actin filaments in eukaryotic cells. Dihydrocytochalasin B specifically acts as an actin polymerization inhibitor, affecting the dynamics of the cytoskeleton.
Dihydrocytochalasin B can be synthesized through various chemical reactions that modify the structure of cytochalasin B. The synthesis typically involves:
The synthesis often employs techniques such as:
These methods ensure that dihydrocytochalasin B retains its biological activity while enhancing its specificity for actin-related processes.
Dihydrocytochalasin B features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with actin filaments. The compound's structure can be represented as follows:
The structural analysis reveals key functional groups that are critical for its mechanism of action, including hydroxyl groups and an amine group that may participate in hydrogen bonding with cellular components.
Dihydrocytochalasin B participates in several important biochemical reactions:
The binding affinity of dihydrocytochalasin B to actin is influenced by concentration and the presence of other cellular factors. Studies have shown that low concentrations (2-10 µM) can effectively induce cell rounding and loss of actin microfilament integrity without affecting glucose uptake or other transport mechanisms .
Dihydrocytochalasin B primarily exerts its effects by binding to the barbed ends of actin filaments, inhibiting their elongation and leading to disorganization within the cytoskeleton. This inhibition affects several stages of actin dynamics:
Experimental data indicate that dihydrocytochalasin B alters cell cycle processes by affecting cytokinesis, particularly during mitosis, thereby serving as a useful agent in studies assessing genotoxicity and cellular responses to stress .
Relevant studies have shown that dihydrocytochalasin B maintains its efficacy across various pH levels typical of cellular environments .
Dihydrocytochalasin B has several scientific applications:
Dihydrocytochalasin B (H₂CB), a hydrogenated derivative of cytochalasin B, exerts profound effects on cellular function primarily through its targeted disruption of actin polymerization and microfilament stability. Its mechanisms span molecular interactions with actin monomers, macroscopic cytoskeletal reorganization, and downstream effects on critical cellular processes.
H₂CB selectively targets the actin cytoskeleton in fibroblasts, inducing rapid disassembly of actin-based structures essential for cellular integrity and motility. In Swiss/3T3 mouse fibroblasts, low-dose H₂CB treatment (0.2–1.0 µM) dismantles stress fibers and focal contacts within 30 minutes, visualized via immunofluorescence and interference-reflection microscopy. This dismantling coincides with a 60–80% reduction in cellular mechanical rigidity, as quantified by atomic force microscopy (AFM), confirming the actin network’s role in maintaining elasticity [2] [8].
Molecular docking studies reveal that H₂CB, like cytochalasin B, binds the barbed ends of actin filaments, preventing monomer addition. However, its saturated side chain enhances hydrophobic interactions within actin’s subdomain 1, stabilizing the drug-actin complex and increasing its depolymerizing efficiency. This binding disrupts the "F-actin treadmill"—the dynamic equilibrium of actin polymerization/depolymerization—leading to fragmented actin networks redistributed as cytoplasmic aggregates [4] [1].
Table 1: Cellular Components Affected by Dihydrocytochalasin B in Fibroblasts
Cellular Structure | Effect of H₂CB | Functional Consequence |
---|---|---|
Stress Fibers | Complete disassembly | Loss of contractile force generation |
Focal Contacts | Dissolution | Impaired cell-substrate adhesion |
Lamellipodia/Ruffles | Suppression of distal convex edges | Inhibition of cell migration |
Cortical Actin | Fragmentation into patches | Reduced membrane rigidity |
H₂CB’s interference with actin dynamics extends to inhibiting cytokinesis, the physical separation of daughter cells after mitosis. By preventing the assembly of the contractile ring—an actin-myosin II structure that forms the cleavage furrow—H₂CB uncouples nuclear division (karyokinesis) from cytoplasmic division. Consequently, fibroblasts undergo repeated nuclear cycles without cytoplasmic separation, forming multinucleated "finger-shaped" cells with elongated protrusions (3–8 µm wide, >200 µm long) after 72-hour exposure. These cells retain functional microtubule and vimentin intermediate filament networks but lack detectable F-actin structures, demonstrating actin’s specific role in cytokinesis [9].
Notably, this effect is reversible: H₂CB washout restores actin polymerization within 30 minutes in fibroblasts, enabling reappearance of lamellipodia and stress fibers. In contrast, myogenic cells exhibit delayed recovery, requiring >24 hours to reform myotubes, highlighting cell-type-dependent resilience to actin disruption [9].
Table 2: Temporal Phases of Cytokinesis Inhibition by Dihydrocytochalasin B
Phase of Inhibition | Key Event Disrupted | Morphological Outcome |
---|---|---|
Early (0–30 min) | Contractile ring assembly | Failed cleavage furrow ingression |
Mid-term (24–48 h) | Cytoplasmic abscission | Binucleated cells |
Long-term (72 h) | Cumulative failed divisions | Giant multinucleated cells |
Beyond structural roles, H₂CB implicates actin in regulating cell cycle progression. In serum-starved 3T3 fibroblasts, low-dose H₂CB (0.2–1.0 µM) inhibits serum- or growth factor-induced initiation of DNA synthesis (S-phase entry). Crucially, H₂CB is only effective if added within 8–10 hours post-stimulation, coinciding with the G1-to-S transition window. This inhibition correlates with actin microfilament disassembly but occurs independently of glucose or thymidine transport defects, confirming that actin integrity directly modulates G1/S progression [2] [3].
Mechanistically, actin disorganization impairs growth factor signaling cascades reliant on cytoskeletal tension. For example, epidermal growth factor (EGF)-induced ERK activation requires intact stress fibers to generate mechanical feedback. H₂CB disrupts this feedback, blocking transcriptional upregulation of cyclins (e.g., cyclin D1) and delaying Rb phosphorylation. Strikingly, SV40-transformed 3T3 cells bypass this actin-dependent checkpoint, entering S-phase unperturbed by H₂CB, suggesting transformed cells evade cytoskeletal surveillance mechanisms [2] [3].
Table 3: Contrasting Effects of Dihydrocytochalasin B on Normal vs. Transformed Cells
Cell Process | Normal Fibroblasts (3T3) | Transformed Cells (SV40-3T3) |
---|---|---|
Actin microfilament integrity | Disassembled by H₂CB | Disassembled by H₂CB |
DNA synthesis initiation | Inhibited | Unaffected |
Cell cycle checkpoint | Actin-dependent G1/S checkpoint | Checkpoint bypassed |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7